Tert-butyl 4-formylthiazol-2-ylcarbamate

Medicinal Chemistry Organic Synthesis Building Block

Researchers synthesizing 2,4-disubstituted thiazole pharmacophores often face low yields from iterative protection/deprotection of non-Boc analogs. This compound resolves that bottleneck by combining orthogonal 4-formyl (-CHO) and 2-Boc-amine groups in a single stable intermediate, enabling regioselective C(4) functionalization without exocyclic amine interference. • Enables sequential diversification at both the 2- and 4-positions for SAR library synthesis • Validated in patent-protected antiviral thiazolide and kinase inhibitor syntheses • Supplied at 98% purity in multi-gram quantities; ready for process scale-up

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
CAS No. 494769-34-5
Cat. No. B112677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-formylthiazol-2-ylcarbamate
CAS494769-34-5
Molecular FormulaC9H12N2O3S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=CS1)C=O
InChIInChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13)
InChIKeyWJJQIZYBOFGKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-formylthiazol-2-ylcarbamate: Dual-Functional Thiazole Building Block


Tert-butyl 4-formylthiazol-2-ylcarbamate (CAS 494769-34-5), commonly known as N-Boc-2-amino-4-formylthiazole, is a heterocyclic building block of the substituted 2-aminothiazole class with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . The compound integrates two orthogonally reactive functional groups: a 4-formyl (–CHO) substituent suitable for condensation and nucleophilic addition chemistries, and a 2-position tert-butoxycarbonyl (Boc)-protected amine . This dual reactivity profile distinguishes it from non-protected or mono-functional thiazole analogs, enabling sequential synthetic transformations in the assembly of more complex pharmacophores [1].

Tert-butyl 4-formylthiazol-2-ylcarbamate: Limitations of Generic Substitutes


While thiazole-4-carboxaldehyde (CAS 3364-80-5) provides a formyl handle and 2-aminothiazole-4-carboxaldehyde (CAS 98020-38-3) offers both an amine and an aldehyde, neither combines the synthetic versatility of a Boc-protected amine with the 4-formyl electrophile in a single, commercially available, and stable intermediate . The Boc group is essential for directing regioselective functionalization at the C(4) position and for preventing unwanted side reactions at the exocyclic nitrogen during multi-step syntheses, a key advantage over unprotected 2-aminothiazoles [1]. Substituting tert-butyl 4-formylthiazol-2-ylcarbamate with a simpler analog would therefore forfeit a strategic synthetic advantage, often necessitating additional, lower-yielding protection and deprotection steps that erode overall process efficiency and compound purity [2].

Tert-butyl 4-formylthiazol-2-ylcarbamate: Comparative Evidence vs. Closest Analogs


Orthogonal Reactivity for Sequential Synthesis

Tert-butyl 4-formylthiazol-2-ylcarbamate is distinguished by the simultaneous presence of a Boc-protected 2-amino group and a 4-formyl substituent. This combination is absent in the closest analogs: thiazole-4-carboxaldehyde lacks the protected amine, while tert-butyl thiazol-2-ylcarbamate lacks the aldehyde. This dual functionality enables a sequenced, protecting-group-tolerant synthetic strategy where the 4-formyl group can be selectively reacted (e.g., via reductive amination or Grignard addition) while the Boc group remains intact for later deprotection and diversification, as demonstrated in multi-step pharmaceutical syntheses .

Medicinal Chemistry Organic Synthesis Building Block

One-Step Synthesis from Alcohol Precursor

A documented synthesis for tert-butyl 4-formylthiazol-2-ylcarbamate proceeds via MnO₂ oxidation of (4-hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester in DCM, achieving a 78% yield of the target aldehyde as a light-yellow solid after filtration and concentration . This represents a direct, one-step transformation from a readily accessible alcohol precursor.

Synthetic Chemistry Process Development Yield

pKa and LogP Differentiation vs. Key Analogs

Compared to thiazole-4-carboxaldehyde, tert-butyl 4-formylthiazol-2-ylcarbamate exhibits a significantly higher predicted pKa (4.89 vs. 0.51) and a markedly different LogP (1.29 vs. approximately -0.5 estimated), reflecting the profound influence of the Boc-protected amine on both acidity and lipophilicity [1]. Against the non-formyl analog tert-butyl thiazol-2-ylcarbamate, the 4-formyl group reduces the pKa by approximately 0.4 units, from 5.25 to 4.89, indicating a measurable electronic effect .

Physicochemical Properties ADME Drug-likeness

Key Intermediate in Patent-Protected Syntheses

Tert-butyl 4-formylthiazol-2-ylcarbamate is explicitly cited as a starting material or key intermediate in numerous patent applications for the synthesis of biologically active molecules, including those targeting antiviral and other therapeutic indications . This is in contrast to simpler analogs like thiazole-4-carboxaldehyde, which while commercially used, lack the specific Boc-protected amine functionality that is a hallmark of modern, patentable drug scaffolds. The compound's appearance in the patent literature validates its role in constructing novel chemical entities.

Intellectual Property Drug Discovery Synthetic Route

Broad Commercial Availability in High Purity

Tert-butyl 4-formylthiazol-2-ylcarbamate is commercially available from multiple reputable vendors in high purity grades, typically 97-98% as determined by GC, HPLC, or NMR [1]. This is a critical procurement differentiator, as the closely related 2-aminothiazole-4-carboxaldehyde (CAS 98020-38-3) is often less widely stocked and may require custom synthesis. The availability of tert-butyl 4-formylthiazol-2-ylcarbamate in quantities from 100mg to 25g ensures immediate access for both pilot and scale-up studies.

Procurement Supply Chain Purity

Recommended Handling and Storage Conditions

The compound is recommended to be stored under an inert gas (nitrogen or argon) at 2-8°C and protected from light to preserve the integrity of the reactive aldehyde group and the Boc protecting group [1]. While this is a standard requirement for many aldehydes and Boc-protected amines, it underscores the need for proper handling, which is well-documented in the product's safety data sheets. The stability profile is comparable to similar heterocyclic aldehydes, but the explicit handling guidelines from multiple vendors ensure consistent experimental reproducibility.

Stability Handling Storage

Tert-butyl 4-formylthiazol-2-ylcarbamate: Key Application Scenarios


Medicinal Chemistry: Thiazole-Based Drug Candidate Synthesis

This compound is the optimal starting material for constructing 2-amino-4-substituted thiazole pharmacophores, a privileged scaffold in kinase inhibitors, antibiotics, and anti-infective agents. Its Boc-protected amine allows for late-stage diversification after the 4-formyl group has been transformed (e.g., into amines, alcohols, or alkenes), as validated by its use as a key intermediate in patent-protected syntheses of antiviral thiazolides and other bioactive molecules .

Activity-Based Probes and Bioconjugate Development

The orthogonal reactivity of the 4-formyl and 2-Boc-amine groups makes this building block ideal for constructing complex, functionalized probes. The aldehyde can be used for site-specific conjugation via oxime or hydrazone formation, while the Boc group remains stable during these reactions, allowing for subsequent deprotection and further conjugation with fluorophores, biotin, or affinity tags in a controlled, stepwise manner.

Process R&D: Key Intermediate Scale-Up

Given its documented, high-yielding synthesis (78% from the alcohol) and commercial availability in multi-gram quantities at high purity, this compound is well-suited for process chemistry scale-up. Its use as a versatile intermediate, as highlighted in multiple patent documents, provides a validated starting point for developing robust, scalable routes to advanced pharmaceutical intermediates, thereby de-risking early-stage manufacturing .

Rapid Assembly of Thiazole Compound Libraries

For academic groups synthesizing libraries of thiazole derivatives for SAR studies, this building block offers a rapid entry point. Its dual functionality allows for combinatorial diversification at both the 2- and 4-positions. The immediate commercial availability of high-purity material from multiple vendors eliminates the need for in-house synthesis, allowing researchers to focus directly on library generation and biological screening [1].

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